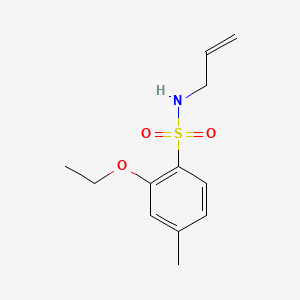

N-allyl-2-ethoxy-4-methylbenzenesulfonamide

描述

属性

IUPAC Name |

2-ethoxy-4-methyl-N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-4-8-13-17(14,15)12-7-6-10(3)9-11(12)16-5-2/h4,6-7,9,13H,1,5,8H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUPBGKPBFFVDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C)S(=O)(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-ethoxy-4-methylbenzenesulfonamide typically involves the reaction of 2-ethoxy-4-methylbenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations. The product is then purified using techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N-allyl-2-ethoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The nitro group can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products

Oxidation: Epoxides or aldehydes.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

科学研究应用

N-allyl-2-ethoxy-4-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of N-allyl-2-ethoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The allyl and ethoxy groups can enhance the compound’s binding affinity and selectivity for its targets.

相似化合物的比较

Comparison with Similar Sulfonamide Derivatives

Key Observations:

- Conversely, compounds with fluorophenyl or oxiran groups () may exhibit higher metabolic stability or reactivity in ring-opening reactions .

- Synthesis Complexity : Allylation reactions (e.g., using allyl bromide) are common for introducing the allyl group, while oxidation (e.g., IBX in DMSO) enables further functionalization, as seen in . The glyburide-related compound () requires more complex coupling steps, reflecting its pharmaceutical relevance .

Functional and Application Differences

- Pharmaceutical Potential: The glyburide analog () demonstrates sulfonamides' role in antidiabetic drug development, whereas the target compound’s ethoxy and allyl groups may position it as a precursor for prodrugs or kinase inhibitors.

- Material Science : Epoxide-containing derivatives () could serve as crosslinking agents in polymers, contrasting with the target compound’s likely role in small-molecule crystallography (supported by SHELX refinement tools in ) .

Research Findings and Challenges

- Structural Characterization: While SHELX software () is widely used for crystallographic refinement, none of the provided studies directly report crystal structures for the target compound. This gap highlights a need for further structural analysis to elucidate packing interactions influenced by the ethoxy group .

生物活性

N-allyl-2-ethoxy-4-methylbenzenesulfonamide is a sulfonamide compound recognized for its diverse biological activities, particularly as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is crucial for its biological activity. The compound's molecular structure can be represented as follows:

- Molecular Formula : C12H15NO3S

- Molecular Weight : 253.32 g/mol

- Functional Groups : Sulfonamide, allyl, and ethoxy groups

The presence of these functional groups contributes to its reactivity and biological interactions. The sulfonamide moiety allows the compound to form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzymatic activity.

The mechanism of action involves several key interactions:

- Enzyme Inhibition : this compound inhibits various enzymes by binding to their active sites. The sulfonamide group is particularly effective in forming hydrogen bonds with critical residues within these sites.

- Binding Affinity : The allyl and ethoxy groups enhance the compound's selectivity and binding affinity towards specific targets, making it a valuable tool in biochemical studies.

1. Antibacterial Properties

Sulfonamides, including this compound, are known for their antibacterial effects. They inhibit bacterial growth by targeting enzymes involved in folate synthesis, which is vital for nucleic acid production.

2. Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes, including carbonic anhydrases and other key metabolic enzymes. This inhibition can lead to therapeutic applications in conditions such as cancer and bacterial infections.

Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited the activity of carbonic anhydrases, which are crucial for maintaining acid-base balance in organisms. The study reported a significant decrease in enzyme activity at low micromolar concentrations of the compound.

Study 2: Anticancer Activity

In another investigation, the compound was tested against various cancer cell lines. Results indicated that this compound exhibited cytotoxic effects, suggesting potential as an anticancer agent through its enzyme inhibition properties.

Data Table: Biological Activity Summary

| Biological Activity | Effect | Reference |

|---|---|---|

| Antibacterial | Inhibits bacterial growth | |

| Enzyme Inhibition | Inhibits carbonic anhydrases | |

| Anticancer | Cytotoxic effects on cancer cells |

Applications in Research

This compound serves multiple roles in scientific research:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。